molecular formula C13H7ClF3N3 B4634661 3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4634661
M. Wt: 297.66 g/mol
InChI Key: MRUPLEWYPFYUCN-UHFFFAOYSA-N
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Description

3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a chlorine atom at the 3rd position, a phenyl group at the 5th position, and a trifluoromethyl group at the 7th position of the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the starting material. The arylation process is carried out using aryl and heteroaryl boronic acids in the presence of a tandem catalyst XPhosPdG2/XPhos to avoid debromination reactions . This method provides a convenient and efficient route to obtain the desired compound in good to excellent yields.

Chemical Reactions Analysis

3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include aryl and heteroaryl boronic acids, catalysts like XPhosPdG2/XPhos, and various oxidizing and reducing agents. The major products formed from these reactions are typically arylated derivatives of the original compound.

Scientific Research Applications

3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit monoamine oxidase B, which plays a role in the degradation of neurotransmitters in the brain . This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits in neurodegenerative diseases.

Comparison with Similar Compounds

3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrimidine ring. The presence of different substituents can significantly impact their chemical properties and biological activities, highlighting the uniqueness of each compound.

Properties

IUPAC Name

3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3/c14-9-7-18-20-11(13(15,16)17)6-10(19-12(9)20)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUPLEWYPFYUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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